molecular formula C18H14N2O2 B5824168 5-(1-pyrrolidinyl)-6H-anthra[1,9-cd]isoxazol-6-one

5-(1-pyrrolidinyl)-6H-anthra[1,9-cd]isoxazol-6-one

Cat. No.: B5824168
M. Wt: 290.3 g/mol
InChI Key: ULIAXSNTGOPPCA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(1-pyrrolidinyl)-6H-anthra[1,9-cd]isoxazol-6-one, also known as PIA, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. PIA is a heterocyclic compound that contains both nitrogen and oxygen atoms in its structure. The compound has been synthesized using various methods, and its mechanism of action and physiological effects have been studied in detail.

Mechanism of Action

5-(1-pyrrolidinyl)-6H-anthra[1,9-cd]isoxazol-6-one inhibits GSK-3β by binding to the ATP binding site of the enzyme. This binding prevents the enzyme from phosphorylating its substrates, leading to downstream effects on various cellular processes. This compound has also been shown to activate the Wnt/β-catenin signaling pathway, which is involved in cell proliferation and differentiation.
Biochemical and physiological effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to induce cell death in cancer cells, inhibit inflammation, and protect against oxidative stress. This compound has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

5-(1-pyrrolidinyl)-6H-anthra[1,9-cd]isoxazol-6-one has several advantages as a research tool. It is a potent and selective inhibitor of GSK-3β, making it a valuable tool for studying the role of this enzyme in various biological processes. This compound is also relatively easy to synthesize, making it readily available for research purposes. However, this compound has some limitations, including its potential toxicity, which can limit its use in some experiments.

Future Directions

There are several future directions for research on 5-(1-pyrrolidinyl)-6H-anthra[1,9-cd]isoxazol-6-one. One area of interest is the development of this compound derivatives with improved potency and selectivity. Another area of research is the study of the role of this compound in other diseases, such as diabetes and cardiovascular disease. Additionally, the use of this compound as a potential therapeutic agent for Alzheimer's disease and cancer is an area of ongoing research.

Synthesis Methods

5-(1-pyrrolidinyl)-6H-anthra[1,9-cd]isoxazol-6-one can be synthesized using different methods, including the reaction of anthranilic acid with a nitrosoarene, cycloaddition reaction, and the reaction of anthranilic acid with an isocyanate. The most commonly used method for synthesizing this compound is the reaction of anthranilic acid with 2-nitrosobenzaldehyde in the presence of a base such as sodium hydroxide or potassium carbonate.

Scientific Research Applications

5-(1-pyrrolidinyl)-6H-anthra[1,9-cd]isoxazol-6-one has been used as a research tool to study various biological processes. It has been shown to inhibit the enzyme glycogen synthase kinase 3β (GSK-3β), which plays a crucial role in many cellular processes, including glycogen metabolism, cell cycle regulation, and apoptosis. This compound has also been used to study the role of GSK-3β in various diseases, including Alzheimer's disease, bipolar disorder, and cancer.

Properties

IUPAC Name

10-pyrrolidin-1-yl-15-oxa-14-azatetracyclo[7.6.1.02,7.013,16]hexadeca-1(16),2,4,6,9,11,13-heptaen-8-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N2O2/c21-17-11-5-1-2-6-12(11)18-15-13(19-22-18)7-8-14(16(15)17)20-9-3-4-10-20/h1-2,5-8H,3-4,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULIAXSNTGOPPCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=C3C4=C(C5=CC=CC=C5C3=O)ON=C4C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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